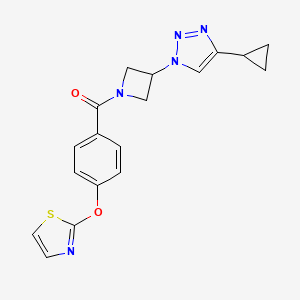![molecular formula C14H17NO2 B2704636 N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide CAS No. 2361655-95-8](/img/structure/B2704636.png)
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a cyclopropyl group attached to a prop-2-enamide moiety, with a 3-methoxyphenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with cyclopropylamine to form N-(3-methoxybenzyl)cyclopropylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the target compound.
-
Step 1: Formation of N-(3-methoxybenzyl)cyclopropylamine
Reagents: 3-methoxybenzyl chloride, cyclopropylamine
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Reaction: [ \text{3-methoxybenzyl chloride} + \text{cyclopropylamine} \rightarrow \text{N-(3-methoxybenzyl)cyclopropylamine} ]
-
Step 2: Formation of this compound
Reagents: N-(3-methoxybenzyl)cyclopropylamine, acryloyl chloride
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), low temperature
Reaction: [ \text{N-(3-methoxybenzyl)cyclopropylamine} + \text{acryloyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-[1-[(3-Hydroxyphenyl)methyl]cyclopropyl]prop-2-enamide.
Reduction: Formation of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamine.
Substitution: Formation of N-[1-[(3-Bromophenyl)methyl]cyclopropyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the cyclopropyl and prop-2-enamide moieties may contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-[(3-Hydroxyphenyl)methyl]cyclopropyl]prop-2-enamide
- N-[1-[(3-Bromophenyl)methyl]cyclopropyl]prop-2-enamide
- N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamine
Uniqueness
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or bromine-substituted analogs, the methoxy group provides different electronic properties, potentially leading to distinct interactions with molecular targets. Additionally, the cyclopropyl group imparts rigidity to the molecule, which can affect its binding conformation and overall stability.
Propiedades
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-13(16)15-14(7-8-14)10-11-5-4-6-12(9-11)17-2/h3-6,9H,1,7-8,10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERPXDWGDAWDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B2704553.png)
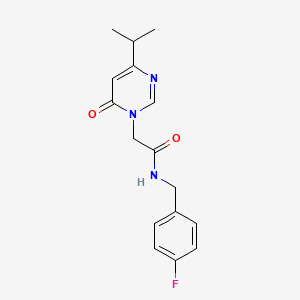
![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2704556.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2704558.png)
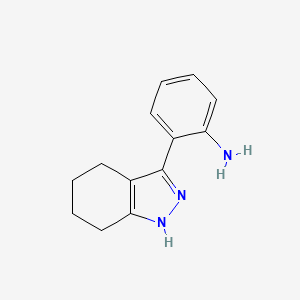
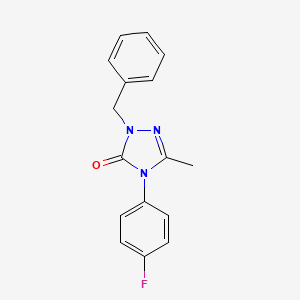
![2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2704564.png)

![4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2704566.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2704567.png)
![N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B2704568.png)
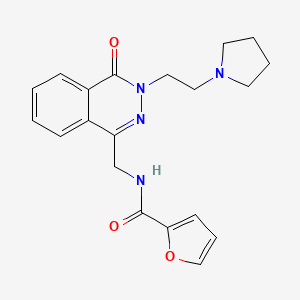
![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)
